molecular formula C9H20ClNO B3005139 (3S,4S)-4-Tert-butylpiperidin-3-ol;hydrochloride CAS No. 2248404-96-6

(3S,4S)-4-Tert-butylpiperidin-3-ol;hydrochloride

Cat. No.: B3005139
CAS No.: 2248404-96-6
M. Wt: 193.72
InChI Key: BWKNTLXHSWBGFC-SCLLHFNJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S,4S)-4-Tert-butylpiperidin-3-ol;hydrochloride is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butyl group at the 4-position and a hydroxyl group at the 3-position of the piperidine ring, along with a hydrochloride salt form

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-4-Tert-butylpiperidin-3-ol;hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with commercially available piperidine derivatives.

    Introduction of Tert-butyl Group: The tert-butyl group is introduced at the 4-position of the piperidine ring through alkylation reactions using tert-butyl halides under basic conditions.

    Hydroxylation: The hydroxyl group is introduced at the 3-position through oxidation reactions, often using oxidizing agents such as m-chloroperbenzoic acid.

    Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-4-Tert-butylpiperidin-3-ol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as alkyl halides and amines are used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

(3S,4S)-4-Tert-butylpiperidin-3-ol;hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.

    Industrial Applications: It is utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (3S,4S)-4-Tert-butylpiperidin-3-ol;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group and the tert-butyl group play crucial roles in binding to these targets, leading to modulation of their activity. The compound may act as an inhibitor or activator, depending on the target and the context of its use.

Comparison with Similar Compounds

Similar Compounds

    (3R,4R)-4-Tert-butylpiperidin-3-ol;hydrochloride: A stereoisomer with different spatial arrangement of the functional groups.

    4-Tert-butylpiperidine: Lacks the hydroxyl group at the 3-position.

    3-Hydroxypiperidine: Lacks the tert-butyl group at the 4-position.

Uniqueness

(3S,4S)-4-Tert-butylpiperidin-3-ol;hydrochloride is unique due to the specific combination of the tert-butyl and hydroxyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound in the synthesis of pharmaceuticals and other bioactive molecules.

Properties

IUPAC Name

(3S,4S)-4-tert-butylpiperidin-3-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO.ClH/c1-9(2,3)7-4-5-10-6-8(7)11;/h7-8,10-11H,4-6H2,1-3H3;1H/t7-,8-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWKNTLXHSWBGFC-SCLLHFNJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCNCC1O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H]1CCNC[C@H]1O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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